1-((3-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid
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Overview
Description
1-((3-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a hydroxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with 3-hydroxyphenol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-((3-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-((3-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((3-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can influence various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Similar in structure but lacks the hydroxyphenoxy group.
Cyclopropanecarboxylic acid: The parent compound without any substituents.
3-Hydroxyphenoxyacetic acid: Contains the hydroxyphenoxy group but lacks the cyclopropane ring.
Uniqueness
1-((3-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the hydroxyphenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-[(3-hydroxyphenoxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14) |
InChI Key |
ALTZYWMKIRHZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CC=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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